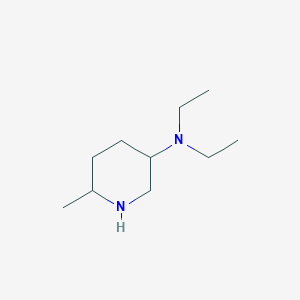

N,N-diethyl-6-methylpiperidin-3-amine

Description

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

N,N-diethyl-6-methylpiperidin-3-amine |

InChI |

InChI=1S/C10H22N2/c1-4-12(5-2)10-7-6-9(3)11-8-10/h9-11H,4-8H2,1-3H3 |

InChI Key |

UVAHRFJPARAFKP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CCC(NC1)C |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Piperidine Derivatives

One classical approach involves the N-alkylation of piperidine derivatives with diethyl sulfate or diethylamine under basic conditions. This route typically proceeds via nucleophilic substitution, where a suitable piperidine precursor is reacted with diethylamine or its derivatives.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 6-Methylpiperidine | N/A | - | Starting material |

| 2 | Diethyl sulfate or diethylamine | Reflux, base (e.g., K2CO3) | 60-75% | N-alkylation to form N,N-diethyl-6-methylpiperidine |

Limitations: Over-alkylation and side reactions can occur, requiring careful control of stoichiometry and reaction time.

Reductive Amination

Another established method involves reductive amination of 6-methylpiperidine-3-one or related ketones with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 6-Methylpiperidine-3-one | Diethylamine, acid catalyst | Room temperature | Formation of imine intermediate |

| 2 | NaBH3CN or H2/Pd-C | Mild conditions | 70-85% | Reduction to N,N-diethyl-6-methylpiperidin-3-amine |

Advantages: High selectivity and good yields, suitable for scale-up.

Advanced and Novel Synthetic Strategies

Biocatalytic Transamination Approach

A cutting-edge method involves biocatalysis, as reported in recent literature, where transaminases catalyze the formation of the target amine from suitable precursors. This method offers high stereoselectivity and environmental benefits.

"The key operation is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid into the desired trans-lactam acid salt in >95% de and 91% yield" (Source).

- Starting from methyl vinyl ketone and diethyl malonate, a multistep synthesis yields a lactam intermediate.

- Transamination catalyzed by specific transaminases converts the lactam into the target amine with high enantioselectivity.

- Crystallization-induced dynamic resolution isolates the trans-isomer efficiently.

Reductive Coupling of Amides with Transition Metal Catalysts

Recent advances include the iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents, enabling the formation of tertiary amines with high functional group tolerance.

| Reaction | Catalyst | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Amide + Grignard | Iridium complex | Grignard reagent (e.g., isopropyl MgCl) | Ambient temperature | 84-97% | Tolerance of various substituents |

This method allows for the direct formation of this compound from suitable amide precursors, offering a versatile route for structural diversification.

Specific Synthetic Pathway for this compound

Based on the synthesis of related piperidine derivatives, a plausible pathway involves the following steps:

Synthesis of 6-Methylpiperidin-3-one

- Starting from methyl vinyl ketone, a Michael addition with suitable nucleophiles yields the methylated piperidinone.

N-alkylation with Diethylamine

- The piperidinone undergoes reductive amination or nucleophilic substitution with diethylamine under catalytic hydrogenation or basic conditions.

Final Reduction and Purification

- The intermediate is reduced to the free amine, followed by purification via chromatography or recrystallization.

Data Tables and Comparative Analysis

| Method | Starting Material | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| N-Alkylation | 6-Methylpiperidine | Diethyl sulfate / Diethylamine | Reflux, base | 60-75% | Simple, scalable | Over-alkylation risk |

| Reductive Amination | 6-Methylpiperidine-3-one | Diethylamine, NaBH3CN | Room temp | 70-85% | High selectivity | Requires pure ketone |

| Biocatalytic | Lactam intermediates | Transaminases | Mild, aqueous | >95% de | Stereoselective, green | Complex setup |

| Metal-Catalyzed Coupling | Amides | Grignard reagents, Ir catalyst | Ambient | 84-97% | Functional group tolerance | Cost, catalyst handling |

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : N,N-diethyl-6-methylpiperidin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of N-oxides or other oxidized derivatives.

-

Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can convert it to various reduced forms, depending on the reaction conditions.

-

Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: LiAlH₄, NaBH₄, H₂/Pd

Substitution: Alkyl halides, sulfonates, bases like NaOH or KOH

Major Products

Oxidation: N-oxides, carboxylic acids

Reduction: Secondary amines, primary amines

Substitution: Alkylated amines, substituted piperidines

Scientific Research Applications

Chemistry

In organic chemistry, N,N-diethyl-6-methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter systems. Piperidine derivatives are known to interact with receptors in the nervous system, making them candidates for the development of new drugs targeting neurological disorders.

Medicine

This compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of medications for conditions such as pain, depression, and anxiety.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-methylpiperidin-3-amine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,N-diethyl-6-methylpiperidin-3-amine with analogous amines, emphasizing structural differences and their implications:

*Estimated based on typical piperidine derivatives.

Detailed Research Findings

Structural and Electronic Effects

- Piperidine vs. Pyridine/Pyridazine : The saturated piperidine ring in this compound enhances basicity compared to aromatic analogs like 6-methylpyridin-3-amine (pKa ~6.8–7.5 vs. ~10.5–11.5) due to reduced electron delocalization .

- In contrast, the nitro group in N,N-dimethyl-3-nitropyridin-2-amine significantly lowers basicity (pKa ~1.5–2.5) via electron withdrawal .

Hydrogen Bonding and Solubility

- 6-Methylpyridin-3-amine forms intermolecular N–H···N hydrogen bonds, enhancing crystallinity and aqueous solubility . In contrast, this compound lacks N–H donors, relying on weaker van der Waals interactions, which may reduce solubility but improve membrane permeability.

Protonation Behavior

- Polyamines with tertiary nitrogen atoms, such as this compound, exhibit protonation patterns influenced by adjacent substituents. The Ising model predicts that ethyl groups at position 3 stabilize the protonated form through inductive effects, while the methyl group at position 6 minimally impacts charge distribution .

Biological Activity

N,N-diethyl-6-methylpiperidin-3-amine is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors in the central nervous system. It is proposed to act as both an agonist and antagonist at various receptor sites, influencing neurotransmitter release and modulating signal transduction pathways. This dual action may contribute to its potential therapeutic effects in treating mood disorders, pain management, and possibly neurodegenerative diseases.

Neurotransmitter Interaction

Preliminary studies indicate that this compound may interact with serotonin and norepinephrine pathways, which are critical for mood regulation and pain perception. These interactions suggest that the compound could be beneficial in developing treatments for conditions such as depression and anxiety.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of piperidine derivatives, including this compound. A study indicated that similar compounds exhibited significant growth inhibition in various cancer cell lines while promoting apoptosis through the upregulation of pro-apoptotic genes .

Study on Anticancer Activity

In a comparative study of piperidine derivatives, compounds structurally related to this compound were evaluated for their anticancer activity against hematological malignancies. The results showed that certain derivatives significantly reduced cell viability in leukemia cell lines while enhancing mRNA expression of apoptosis-related genes like p53 and Bax. The binding affinity of these compounds to key enzymes was also assessed through molecular docking studies, revealing promising interaction profiles that warrant further investigation .

Pharmacokinetic Studies

Pharmacokinetic profiling has demonstrated that this compound possesses favorable characteristics such as moderate solubility and stability. These properties are crucial for its potential use as a therapeutic agent. In vitro studies have shown that the compound maintains adequate metabolic stability in liver microsomes, which is essential for its efficacy as a drug candidate .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N,N-Diethylpiperidin-3-amine | Piperidine ring with diethyl substitution | Potential analgesic effects |

| N,N-Dimethyl-6-methylpiperidin-3-amine | Dimethyl substitution on nitrogen | Enhanced interaction with serotonin receptors |

| N-Ethyl-6-methylpiperidin-3-amine | Ethyl substitution on nitrogen | Modulated dopamine release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.